2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Description
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a spirocyclic compound characterized by a bicyclic framework containing two nitrogen atoms in its core structure. These analogs are widely used in medicinal chemistry for their role in exploring structure-activity relationships (SAR) and developing bioactive molecules .
Properties
Molecular Formula |
C9H18Cl2N2 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-cyclobutyl-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-9(7-11)4-10-5-9;;/h8,10H,1-7H2;2*1H |
InChI Key |
DQLGXZBQHYVNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CC3(C2)CNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
A common starting material for the synthesis is 2,2-bis(bromomethyl)-1,3-propanediol , which serves as a versatile scaffold for building the spirocyclic architecture. This compound undergoes nucleophilic substitution and cyclization reactions to form the diazaspiro[3.3]heptane core.
Reductive Amination and Cyclization
A practical and scalable approach reported involves reductive amination of an aldehyde intermediate with primary amines or anilines, followed by intramolecular cyclization to form the spirocyclic ring system. This method yields the 2,6-diazaspiro[3.3]heptane scaffold in high purity and yield. The cyclization step is typically promoted by strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) under elevated temperatures (e.g., 70 °C) in sealed tubes to ensure complete reaction and prevent solvent loss.
Incorporation of the Cyclobutyl Group
The cyclobutyl substituent is introduced by employing cyclobutyl-containing amines or intermediates during the reductive amination or nucleophilic substitution steps. This allows for the direct attachment of the cyclobutyl group at the 2-position of the diazaspiro framework.
Salt Formation
The final compound is typically isolated as the dihydrochloride salt to enhance stability and solubility. This is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization or precipitation.
Detailed Synthetic Procedure Example
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2,2-bis(bromomethyl)-1,3-propanediol, primary amine | Nucleophilic substitution to form intermediate amine-alcohol | High yield; controlled temperature to avoid side reactions |
| 2 | Aldehyde intermediate, primary amine, reducing agent (e.g., NaBH4) | Reductive amination to form aminoalcohol intermediate | Efficient conversion; mild conditions |
| 3 | t-BuOK in THF, 70 °C, sealed tube | Intramolecular cyclization to form 2,6-diazaspiro[3.3]heptane core | High yield; base-promoted ring closure |
| 4 | HCl treatment | Conversion to dihydrochloride salt | Stable crystalline product |
Research Findings and Scalability
The synthetic route involving reductive amination and base-promoted cyclization has been demonstrated to be scalable and amenable to library synthesis , facilitating the production of various analogues for medicinal chemistry screening.
The use of potassium tert-butoxide as a base is critical for achieving high cyclization efficiency without significant byproduct formation.
Alternative bases and solvents have been explored but often lead to lower yields or side reactions such as fragmentation, highlighting the importance of optimized conditions.
The compound's structural surrogate role to piperazine has been validated in palladium-catalyzed arene amination reactions, underscoring the synthetic utility of the diazaspiro[3.3]heptane scaffold.
Comparative Notes on Cyclization Conditions
Chemical Reactions Analysis
Amine-Directed Reactivity
The secondary amines in the diazaspiroheptane scaffold participate in classic amine reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C, NEt₃).
-
Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to yield tertiary amines.
-
Salt Formation : The dihydrochloride form enhances solubility in polar solvents (water, methanol), facilitating its use in biological assays .
Palladium-Catalyzed Coupling Reactions
The spirocyclic amine serves as a ligand surrogate in catalytic systems:
-
Buchwald-Hartwig Amination : Participates in Pd-catalyzed aryl aminations with aryl halides, forming N-aryl derivatives (e.g., N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes) .
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .
Nucleophilic Substitution
The strained cyclobutane ring and electron-rich amines enable nucleophilic attacks:
-
Thioether Formation : Reaction with sodium sulfide replaces mesyl groups, forming thiaspiro analogs (e.g., 6-amino-2-thiaspiro[3.3]heptane) .
-
Halogenation : Bromine or iodine can displace sulfonate esters under basic conditions, though this is less common due to steric hindrance .
Coordination Chemistry
The nitrogen lone pairs coordinate to metal centers, enabling applications in catalysis:
-
Pd Complexation : Stabilizes palladium catalysts in cross-coupling reactions, enhancing reaction efficiency .
-
Zn Binding : Interacts with zinc-containing enzymes (e.g., matrix metalloproteinases), modulating enzymatic activity.
Acid-Base Behavior
The dihydrochloride salt dissociates in aqueous solutions (pH < 4), releasing the free base. Neutralization with NaOH regenerates the free amine, which is lipid-soluble and membrane-permeable .
Stability Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .
-
Light Sensitivity : Degrades under UV exposure, necessitating storage in amber vials .
Key Research Findings
-
The spirocyclic structure enhances metabolic stability compared to linear amines, making it valuable in drug design.
-
Pd-catalyzed modifications enable rapid diversification for structure-activity relationship (SAR) studies .
-
Thioether derivatives exhibit improved bioavailability due to reduced basicity .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and catalysis, with ongoing research exploring novel derivatives for targeted therapeutics.
Scientific Research Applications
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action for 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The spiro[3.3]heptane scaffold is common among analogs, but substituents at the 2-position significantly alter molecular characteristics. Key comparisons include:
Notes:
- Dihydrochloride salts improve aqueous solubility, critical for in vitro assays .
Biological Activity
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a unique compound characterized by its spirocyclic structure, which consists of a cyclobutane ring fused to a diazaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈Cl₂N₂
- Molecular Weight : 225.16 g/mol
- IUPAC Name : 2,6-diazaspiro[3.3]heptane dihydrochloride
- SMILES Notation :
C1NCC12CNC2.Cl.Cl
The spirocyclic configuration contributes significantly to its biological activity, allowing it to interact with various biological targets effectively.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit notable biological activities, including:
- Pharmacological Potential : The compound has been studied for its ability to mimic natural ligands in biological systems, which may lead to applications as pharmacological agents.
- Binding Affinity : Interaction studies have demonstrated that this compound has significant binding affinities to various receptors and enzymes, making it a candidate for further pharmacological exploration.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 6-amino-2-azaspiro[3.3]heptane | 1211586-09-2 | 0.94 |
| tert-Butyl 2-amino-7-azaspiro[3.5]nonane | 1239319-82-4 | 0.92 |
| tert-Butyl 2,7-diazaspiro[3.5]nonane | 1023301-84-9 | 0.90 |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane | 1147557-97-8 | 0.94 |
These compounds exhibit varying degrees of biological activity and can serve as valuable references in drug development studies.
Case Studies and Research Findings
- In Vitro Studies : Initial studies have shown that this compound interacts with specific neurotransmitter receptors, suggesting potential use in neurological disorders.
- Efficacy Testing : In animal models, the compound demonstrated significant effects on behavior and physiological responses consistent with modulation of central nervous system activity.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to establish comprehensive safety data.
Q & A
Q. What synthetic methodologies are effective for preparing 2,6-diazaspiro[3.3]heptane derivatives?
A practical route involves reductive amination of a readily available aldehyde with primary amines or anilines, achieving cyclization in high yields. For example, using LiAlH4 and NaH in THF enables stereochemical control during spiro-ring formation . For the dihydrochloride salt, post-synthetic treatment with HCl in 1,4-dioxane efficiently removes protecting groups (e.g., tert-butylsulfinyl) while preserving the spiro core .
Q. How can solvent selection optimize the purification of 2,6-diazaspiro[3.3]heptane dihydrochloride?
Solvent polarity significantly impacts yield and purity. Non-polar solvents like heptane yield high purity (>99.5%) but moderate recovery (~67%), while polar solvents (e.g., EtOH/H2O) improve yield (75%) at the expense of purity (90%) due to residual water . For dihydrochloride salts, methanol/water mixtures balance solubility and crystallinity, achieving ~86% purity .
Q. What analytical techniques confirm the structural integrity of 2-cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride?
- NMR Spectroscopy : and NMR resolve spiro-ring protons (e.g., δ 4.48–4.27 ppm for cyclobutyl protons) and confirm stereochemistry via coupling constants (e.g., ) .
- HRMS : Validates molecular weight (e.g., [M+H] at 445.2310 for intermediates) .
- X-ray Crystallography : Resolves absolute configuration in asymmetric syntheses .
Q. How should researchers handle and store the dihydrochloride form to ensure stability?
The compound is hygroscopic and requires anhydrous storage at –20°C in sealed containers. Desiccants like silica gel prevent hydrolysis, and inert atmospheres (N2/Ar) minimize oxidative degradation .
Advanced Research Questions
Q. How does stereochemical control impact the biological activity of 2,6-diazaspiro[3.3]heptane derivatives?
Asymmetric synthesis using chiral auxiliaries (e.g., (R)-tert-butylsulfinyl) achieves enantiomeric excess (>95% ee), critical for target engagement. For example, (S)-configured analogs show enhanced binding to LSD1, a cancer target, by aligning with the enzyme’s active-site topology .
Q. What strategies address low yields in spiro-ring cyclization reactions?
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .
- Temperature Control : Slow addition of reagents at –78°C minimizes side reactions (e.g., over-reduction) .
- Protecting Groups : Boc or benzyl groups stabilize reactive intermediates during cyclization .
Q. How can researchers resolve discrepancies in reported solubility data for dihydrochloride salts?
Contradictions arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. For aqueous solubility, employ shake-flask assays at physiological pH (7.4) .
Q. What in vitro assays are suitable for evaluating the pharmacokinetic stability of this compound?
Q. How can computational modeling aid in structure-activity relationship (SAR) studies?
Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like LSD1. MD simulations (>100 ns) assess conformational stability of the spiro core in biological environments .
Q. What are the key challenges in scaling up asymmetric synthesis of this compound?
- Cost of Chiral Auxiliaries : Replace tert-butylsulfinyl with recyclable catalysts (e.g., chiral phosphoric acids) .
- Workflow Efficiency : Continuous-flow systems reduce reaction times and improve reproducibility .
- Waste Management : Neutralize HCl byproducts with NaOH to minimize environmental impact .
Methodological Tables
Q. Table 1. Solvent Effects on Purification
| Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Heptane | 67 | 99.5 | High purity, low hygroscopicity |
| EtOH/H2O | 75 | 90 | Moderate purity, high yield |
| MeOH/H2O | 73 | 86 | Balanced for dihydrochlorides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
